

In-Depth Technical Guide: Mal-C5-N-bis(PEG2-C2-acid) in Bioconjugation

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Compound of Interest		
Compound Name:	Mal-C5-N-bis(PEG2-C2-acid)	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the bifunctional linker, **Mal-C5-N-bis(PEG2-C2-acid)**, a tool in the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). We will delve into its chemical properties, a representative experimental protocol for its use, and conceptual diagrams illustrating its application in ADC development and mechanism of action.

Core Data Presentation

The fundamental properties of Mal-C5-N-bis(PEG2-C2-acid) are summarized in the table below.

Property	Value	Reference
CAS Number	3026691-12-0	[1][2][3]
Molecular Formula	C24H38N2O11	[1][2]
Molecular Weight	530.57 g/mol	[1][2]
Description	An ADC linker used in the synthesis of antibody-drug conjugates (ADCs).	[1][2][4]



The Role of Mal-C5-N-bis(PEG2-C2-acid) in Antibody-Drug Conjugates

Mal-C5-N-bis(PEG2-C2-acid) is a heterobifunctional linker designed for the covalent attachment of payloads, such as cytotoxic drugs, to antibodies or other targeting proteins. Its structure incorporates three key features:

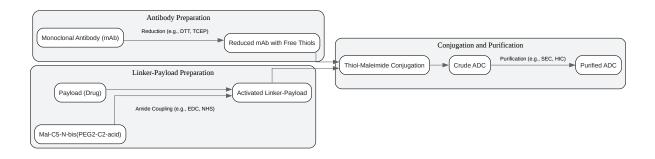
- A Maleimide Group: This functional group reacts specifically with thiol (sulfhydryl) groups, most commonly found in the cysteine residues of proteins. This reaction is a cornerstone of many bioconjugation strategies.
- A Branched Polyethylene Glycol (PEG) Spacer: The dual PEG2 chains enhance the solubility and stability of the resulting ADC. Hydrophilic PEG linkers can help to overcome the hydrophobicity of many cytotoxic drugs, which can otherwise lead to aggregation and poor pharmacokinetic profiles. The branched structure may also influence the spatial arrangement of the conjugated payload.
- Two Terminal Carboxylic Acid Groups: These groups provide a handle for the attachment of a drug or other molecule of interest through the formation of an amide bond. The presence of two acid groups offers the potential for dual-drug loading or the attachment of other functionalities.

The use of PEG linkers in ADCs has been shown to improve their pharmacokinetic properties, including prolonging their half-life in circulation and reducing immunogenicity.[5][6]

Conceptual Experimental Workflow for ADC Synthesis

The following diagram illustrates a typical workflow for the synthesis of an Antibody-Drug Conjugate using a maleimide-containing linker.





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Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Representative Experimental Protocol: ADC Synthesis

This protocol provides a general methodology for the conjugation of a cytotoxic payload to a monoclonal antibody using a linker analogous to **Mal-C5-N-bis(PEG2-C2-acid)**. Note: This is a representative protocol and must be optimized for the specific antibody, payload, and linker used.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
- Mal-C5-N-bis(PEG2-C2-acid) linker
- Payload with a primary amine group



- Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
- Amide coupling reagents (e.g., EDC, NHS)
- Reaction buffers (e.g., phosphate buffer, borate buffer)
- Quenching reagent (e.g., N-acetylcysteine)
- Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
- Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

- Antibody Reduction:
 - The interchain disulfide bonds of the mAb are partially reduced to generate free thiol groups.
 - A solution of the mAb is treated with a molar excess of a reducing agent like DTT or TCEP.
 The reaction is typically carried out at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-90 minutes).
 - The excess reducing agent is removed using a desalting column.
- Linker-Payload Activation and Conjugation:
 - The carboxylic acid groups on the Mal-C5-N-bis(PEG2-C2-acid) linker are activated using standard amide coupling chemistry (e.g., with EDC and NHS) in an appropriate organic solvent.
 - The payload, containing a primary amine, is then added to the activated linker to form a stable amide bond.
 - The resulting maleimide-activated payload is purified to remove excess reagents.
- Thiol-Maleimide Conjugation:

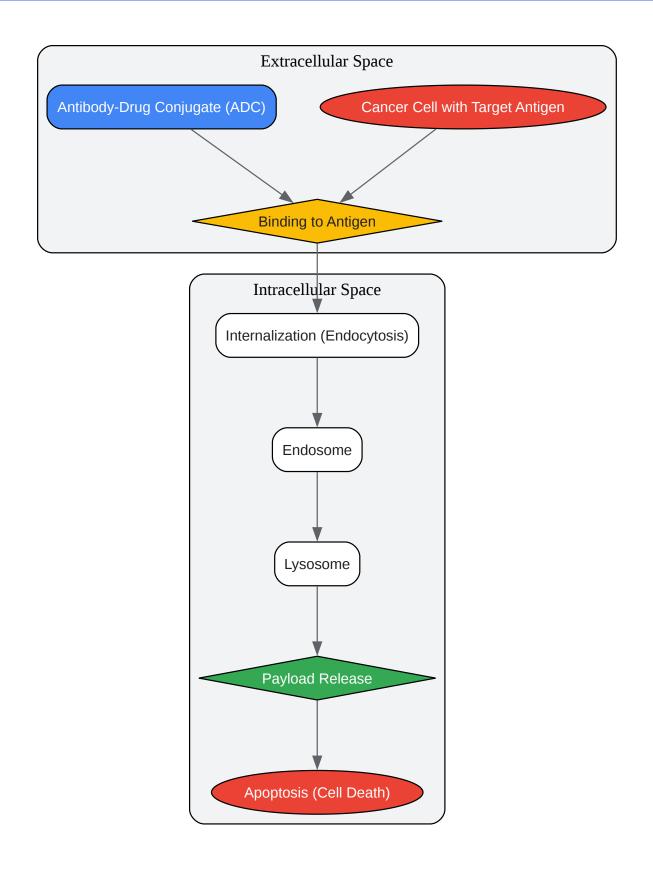


- The maleimide-activated payload is added to the reduced mAb solution.
- The reaction is typically performed at a slightly acidic to neutral pH (6.5-7.5) at room temperature or 4°C for several hours.
- The reaction is quenched by adding a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
- Purification and Characterization:
 - The resulting ADC is purified to remove unconjugated antibody, free payload, and other impurities. SEC is commonly used to separate the ADC based on size.
 - The purified ADC is characterized to determine the Drug-to-Antibody Ratio (DAR), aggregation levels, and purity using techniques such as UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.

Conceptual Mechanism of Action for an ADC

The following diagram illustrates the general mechanism by which an ADC targets and eliminates cancer cells.





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Caption: The generalized mechanism of action for an Antibody-Drug Conjugate (ADC).



This mechanism involves the ADC circulating in the bloodstream until it encounters a cancer cell expressing the target antigen on its surface. The antibody component of the ADC binds to this antigen, leading to the internalization of the entire complex, typically through endocytosis. Once inside the cell, the ADC is trafficked to the lysosome, where enzymatic degradation of the antibody and/or cleavage of the linker releases the cytotoxic payload. The released payload can then exert its cell-killing effect, leading to apoptosis.

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References

- 1. adcreview.com [adcreview.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. amaybio.com [amaybio.com]
- 4. Mal-C5-N-bis(PEG2-C2-acid) | Fulcrum Pharma [fulcrumpharma.com]
- 5. adc.bocsci.com [adc.bocsci.com]
- 6. What are PEG Linkers? Creative Biolabs [creative-biolabs.com]
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